![molecular formula C22H18ClN3OS B2496966 N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 891114-51-5](/img/structure/B2496966.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a compound that falls within the class of heterocyclic compounds known for their varied chemical and biological properties. While direct studies on this specific compound are scarce, research on closely related benzothiazole derivatives provides insight into potential characteristics and applications, emphasizing their significance in medicinal chemistry due to their broad spectrum of biological activities (Cunico, Gomes, & Vellasco, 2008).
Synthesis Analysis
The synthesis of benzothiazole derivatives, closely related to the compound , typically involves the reaction of benzothiazole with various agents to introduce additional functional groups. These synthesis methods are pivotal for modifying the compound's properties for specific applications, though the exact synthesis pathway for this compound is not detailed in available literature.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives plays a crucial role in their chemical behavior and biological activity. The structure of this compound, featuring a benzothiazole core with specific substituents, suggests potential for interactions with biological targets, influencing its pharmacological properties. The presence of heteroatoms and the specific arrangement of functional groups within its structure could dictate its reactivity and binding affinity (Rossi* et al., 2014).
科学的研究の応用
Synthesis and Chemical Properties
Research in the field of chemistry has explored the synthesis of compounds with the benzo[d]thiazol moiety due to their interesting chemical properties and potential applications. For example, Sayed and Ali (2007) discussed the formation of compounds through reactions involving [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with various nucleophiles, leading to potential antiviral evaluations (Sayed & Ali, 2007). Similarly, Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, highlighting their process and the evaluation of anticonvulsant activity for some synthesized compounds (Farag et al., 2012).
Structural Analysis
Structural analysis is critical for understanding the properties and potential applications of these compounds. Liu et al. (2008) synthesized N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and analyzed its crystal structure, revealing its effectiveness in herbicidal activity (Liu et al., 2008). This highlights the importance of structural analysis in determining the potential applications of these compounds.
Potential Therapeutic Uses
Several studies have focused on the potential therapeutic applications of compounds containing the benzo[d]thiazol moiety. Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran compounds for their anti-lung cancer activity, indicating the therapeutic potential of structurally related compounds (Hammam et al., 2005). Additionally, El-Sawy et al. (2014) synthesized new derivatives starting from naturally occurring visnagin, assessing their anti-inflammatory, analgesic, and anticonvulsant activities, further demonstrating the diverse therapeutic applications of these compounds (El-Sawy et al., 2014).
作用機序
Target of Action
Similar compounds have shown antibacterial activity and anti-inflammatory properties .
Mode of Action
It is suggested that similar compounds may interact with their targets to induce changes that result in antibacterial activity and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to bacterial growth and inflammation .
Result of Action
Similar compounds have demonstrated antibacterial activity against both gram-negative and gram-positive bacteria , and have shown anti-inflammatory properties .
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-10,13-14H,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWBSLVTSGDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

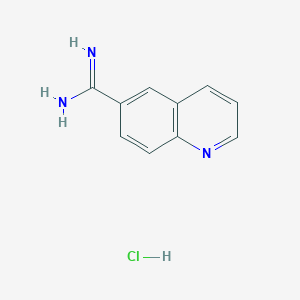
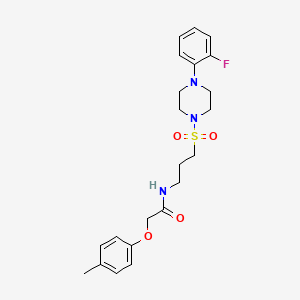
![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)
![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
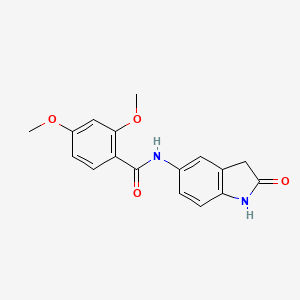
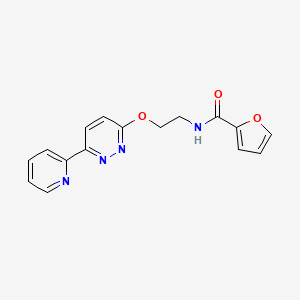
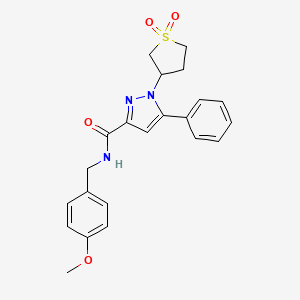
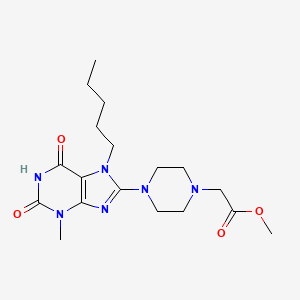
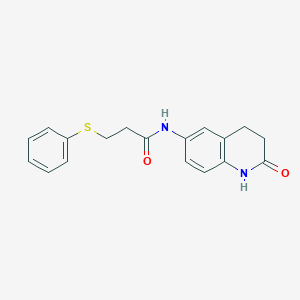
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)
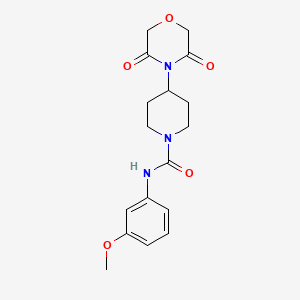
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)